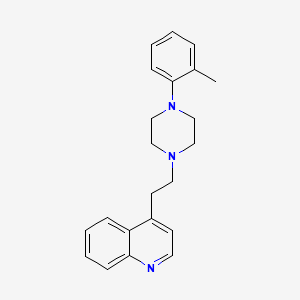
Quinoline, 4-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(4-(2-甲基苯基)-1-哌嗪基)乙基)喹啉是一种复杂的复杂有机化合物,属于喹啉类。喹啉本身是一种含氮杂环芳香族化合物,化学式为C9H7N。这种特殊的衍生物以其包含一个被2-甲基苯基取代的哌嗪环而著称,由于其独特的结构和化学性质,使其成为各个科学领域关注的化合物。
准备方法
合成路线和反应条件
喹啉衍生物的合成通常涉及多步反应。一种常见的方法是Friedländer合成,它涉及2-氨基苯甲醛与酮的缩合。对于所讨论的特定化合物,合成可能涉及以下步骤:
哌嗪环的形成: 可以通过使1,4-二氯丁烷与哌嗪反应来实现。
用2-甲基苯基取代: 然后使用合适的芳基卤化物用2-甲基苯基取代哌嗪环。
与喹啉缩合: 最后,在酸性条件下将取代的哌嗪与喹啉衍生物缩合,形成目标化合物。
工业生产方法
喹啉衍生物的工业生产通常采用催化体系来提高产量和效率。 据报道,微波辅助合成和使用NaHSO4·SiO2等环保催化剂等方法是有效的 。这些方法不仅提高了反应速度,而且还通过减少有害溶剂和试剂的使用,符合绿色化学原则。
化学反应分析
反应类型
4-(2-(4-(2-甲基苯基)-1-哌嗪基)乙基)喹啉会发生各种化学反应,包括:
氧化: 这种反应可以引入羟基或羰基等官能团。
还原: 这会导致形成氢化衍生物。
常见试剂和条件
氧化: 通常使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等试剂。
还原: 使用钯碳 (Pd/C) 进行的催化氢化是一种典型方法。
取代: 通常使用卤化试剂和路易斯酸,如氯化铝 (AlCl3)。
主要产物
从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。例如,氧化可以产生喹啉 N-氧化物,而还原可以产生四氢喹啉。
科学研究应用
4-(2-(4-(2-甲基苯基)-1-哌嗪基)乙基)喹啉在科学研究中具有广泛的应用:
化学: 它作为合成更复杂分子的基础。
生物学: 它用于研究酶相互作用,并用作荧光探针。
医学: 喹啉衍生物以其药理活性而闻名,包括抗癌、抗菌和抗炎活性.
工业: 它用于生产染料、农用化学品,以及用作腐蚀抑制剂。
作用机制
4-(2-(4-(2-甲基苯基)-1-哌嗪基)乙基)喹啉的作用机制涉及其与各种分子靶标的相互作用。在药物应用中,它通常通过抑制特定酶或受体起作用。例如,它可以抑制细菌中的DNA 旋转酶,从而产生抗菌作用。 该化合物的结构使其能够插入 DNA,破坏重要的生物过程 .
相似化合物的比较
类似化合物
奎宁: 一种具有类似喹啉结构的抗疟疾药物。
环丙沙星: 一种也含有喹啉核心的抗生素。
氯喹: 另一种以喹啉为基础的抗疟疾药物。
独特性
4-(2-(4-(2-甲基苯基)-1-哌嗪基)乙基)喹啉的独特之处在于其特定的取代模式,赋予其独特的化学和生物特性。 哌嗪环和2-甲基苯基的存在增强了其与某些生物靶标的结合亲和力,使其成为药物发现和开发中的宝贵化合物 .
属性
CAS 编号 |
126921-44-6 |
|---|---|
分子式 |
C22H25N3 |
分子量 |
331.5 g/mol |
IUPAC 名称 |
4-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]quinoline |
InChI |
InChI=1S/C22H25N3/c1-18-6-2-5-9-22(18)25-16-14-24(15-17-25)13-11-19-10-12-23-21-8-4-3-7-20(19)21/h2-10,12H,11,13-17H2,1H3 |
InChI 键 |
RSVDGLRRVHYUBW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCC3=CC=NC4=CC=CC=C34 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



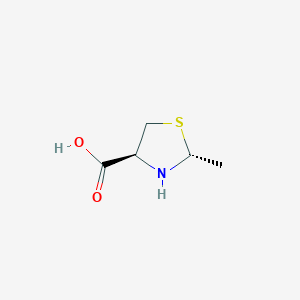
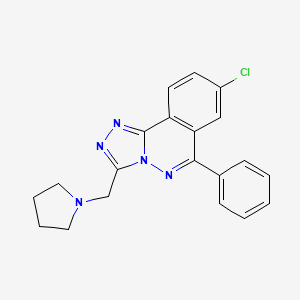
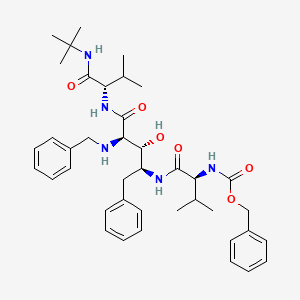

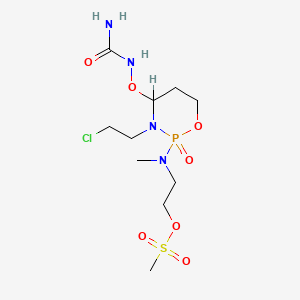

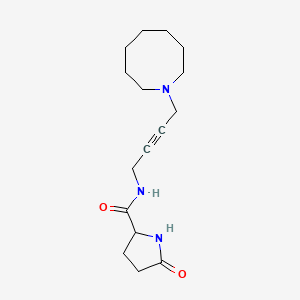


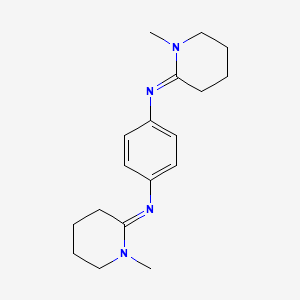
![[(E)-2-cyanoethenyl]azanium;methyl prop-2-enoate](/img/structure/B12722572.png)
![hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.08,17.010,15.026,42.028,41.030,39.032,37]tetratetraconta-1,3(23),4(20),6,8,10,12,14,16,18,21,24,26(42),28,30,32,34,36,38,40,43-henicosaen-16-yl) sulfate](/img/structure/B12722584.png)

